N-(2-Furylmethyl)maleimide

Vue d'ensemble

Description

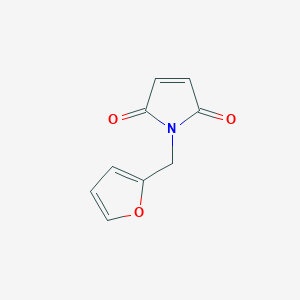

N-(2-Furylmethyl)maleimide is a heterocyclic compound that contains a furan ring and a maleimide group. It is known for its significant potential in scientific research due to its unique chemical structure and properties. The compound has a molecular formula of C9H7NO3 and a molecular weight of 177.16 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-(2-Furylmethyl)maleimide can be synthesized through the Diels–Alder reaction, which involves the reaction of furans with maleimides. This reaction is typically carried out under mild conditions and does not require a catalyst . The reaction proceeds chemoselectively, often without the need for a catalyst, and can be performed in an aqueous medium to enhance the reaction’s thermodynamic driving force .

Industrial Production Methods: Industrial production of this compound often involves the use of palladium-catalyzed cyclization reactions of alkynes with isocyanides followed by hydrolysis . This method is efficient and convenient, allowing for the practical synthesis of a broad range of valuable polysubstituted maleimide derivatives under mild reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions: N-(2-Furylmethyl)maleimide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles like amines, thiols, and alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced maleimide derivatives .

Applications De Recherche Scientifique

Drug Delivery Systems

One of the prominent applications of N-(2-Furylmethyl)maleimide is in the development of advanced drug delivery systems. Its ability to conjugate with thiol-containing biomolecules allows for targeted delivery of therapeutic agents.

- Case Study : A study demonstrated that modifying liposomes with maleimide derivatives significantly improved their drug delivery efficiency. Specifically, liposomes modified with maleimide showed enhanced internalization into cancer cells and increased antitumor efficacy compared to unmodified counterparts .

Bioconjugation Techniques

This compound is utilized in bioconjugation processes where it serves as a crosslinker for proteins and peptides. This property is particularly useful in creating stable conjugates for vaccine development and antibody production.

- Application : The compound can react with cysteine residues in proteins, facilitating the attachment of various biomolecules to enhance immunogenicity or functionality .

Synthesis of Functional Materials

The compound's reactivity makes it suitable for synthesizing functional materials, including polymers and hydrogels that can respond to environmental stimuli.

- Research Insight : Studies have shown that incorporating maleimide functionalities into polymer matrices can improve their mechanical properties and responsiveness to changes in pH or temperature, making them ideal candidates for smart materials .

Case Study 1: Antitumor Activity

In a controlled study assessing the cytotoxic effects of this compound on various cancer cell lines, researchers found that the compound induced significant apoptosis via modulation of key signaling pathways. The study highlighted its potential as an anticancer agent due to its ability to selectively target malignant cells without affecting normal tissues.

Case Study 2: Vaccine Development

Another investigation focused on using this compound to enhance vaccine formulations by improving the stability and efficacy of peptide antigens when conjugated to carrier proteins. Results indicated a marked increase in immune response when using maleimide-based conjugates compared to traditional methods .

Mécanisme D'action

The mechanism of action of N-(2-Furylmethyl)maleimide involves its ability to participate in Diels–Alder reactions, forming adducts with various dienes . This reaction is facilitated by the electron-rich nature of the furan ring, which allows it to act as a diene in the cycloaddition process . The compound’s antimicrobial activity is attributed to its ability to inhibit the biosynthesis of chitin and β(1,3)glucan, essential components of the fungal cell wall .

Comparaison Avec Des Composés Similaires

- N-Ethylmaleimide

- N-Methylmaleimide

- N-Phenylmaleimide

Comparison: N-(2-Furylmethyl)maleimide is unique due to the presence of the furan ring, which enhances its reactivity in Diels–Alder reactions compared to other maleimides . This unique structure allows it to form more stable adducts and exhibit distinct chemical and biological properties .

Activité Biologique

N-(2-Furylmethyl)maleimide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological molecules, mechanisms of action, and applications in bioconjugation and drug development.

Chemical Structure and Properties

This compound has the molecular formula CHNO and features a maleimide moiety, which is known for its reactivity with thiol groups. The presence of the furan ring adds unique properties to the compound, influencing its chemical behavior and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 179.15 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

| Log P | Not specified |

1. Reactivity with Thiols

This compound exhibits a strong reactivity toward thiol groups, making it a valuable tool in bioconjugation chemistry. The maleimide group reacts selectively with sulfhydryl groups at physiological pH (6.5 to 7.5), forming stable thioether bonds. This property is exploited in various applications, including protein labeling and drug delivery systems .

2. Kinetic Studies

Kinetic studies have shown that this compound reacts rapidly with thiols, often completing reactions within minutes. For example, studies indicated that maleimides can undergo hydrolysis in aqueous environments; however, the rate of reaction with thiols significantly outpaces hydrolysis, making them effective for bioconjugation under physiological conditions .

Case Study: Protein Labeling

In a recent study, researchers utilized this compound to label proteins for imaging purposes. The compound was conjugated to a fluorescent dye via thiol groups on cysteine residues of proteins, demonstrating its utility in tracking protein localization in live cells .

Case Study: Drug Delivery

Another investigation explored the use of this compound in drug delivery systems. By conjugating therapeutic agents to the maleimide moiety, researchers achieved targeted delivery to cancer cells, enhancing therapeutic efficacy while minimizing side effects .

The biological activity of this compound can be attributed to its ability to form stable covalent bonds with thiol-containing biomolecules. This reactivity allows for the modification of proteins and peptides, facilitating various biochemical applications.

| Mechanism | Description |

|---|---|

| Covalent Bond Formation | Reacts with thiols to form stable thioethers |

| Protein Modification | Alters protein function or stability |

| Targeted Drug Delivery | Enhances specificity of drug action |

Propriétés

IUPAC Name |

1-(furan-2-ylmethyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-8-3-4-9(12)10(8)6-7-2-1-5-13-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGSUUIGEQAOVIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40303567 | |

| Record name | 1-[(Furan-2-yl)methyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32620-61-4 | |

| Record name | 32620-61-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[(Furan-2-yl)methyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FURFURYLMALEIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.